N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
CAS No.: 477497-83-9
Cat. No.: VC4150471
Molecular Formula: C23H21N3O3S2
Molecular Weight: 451.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477497-83-9 |
|---|---|
| Molecular Formula | C23H21N3O3S2 |
| Molecular Weight | 451.56 |
| IUPAC Name | N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide |
| Standard InChI | InChI=1S/C23H21N3O3S2/c1-26(19-8-3-2-4-9-19)31(28,29)20-14-12-18(13-15-20)23(27)25-21-10-5-6-11-22(21)30-17-7-16-24/h2-6,8-15H,7,17H2,1H3,(H,25,27) |
| Standard InChI Key | IPGABUOXFMMXBW-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-[2-(2-Cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide features a benzamide core substituted at the 4-position with a methyl(phenyl)sulfamoyl group and at the 2-position of the aniline ring with a 2-cyanoethylsulfanyl moiety . The IUPAC name reflects this substitution pattern: N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide . The compound’s SMILES string (CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N) encodes its connectivity, emphasizing the sulfonamide bridge and cyanoethylthio side chain .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.56 g/mol |
| XLogP3-AA | 3.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 8 |
| Topological Polar Surface Area | 124 Ų |
Data sourced from PubChem computational analyses .
Spectroscopic and Computational Insights
The compound’s 3D conformation, predicted via PubChem’s interactive models, reveals a planar benzamide core with the sulfamoyl and cyanoethylthio groups adopting orthogonal orientations relative to the aromatic rings . Density functional theory (DFT) calculations suggest that the electron-withdrawing sulfonamide group enhances the compound’s stability, while the cyanoethylthio moiety contributes to membrane permeability due to its moderate lipophilicity (XLogP3-AA = 3.7) .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves three key steps:
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Sulfamoylation: Reaction of 4-chlorosulfonylbenzoic acid with N-methylaniline to form 4-[methyl(phenyl)sulfamoyl]benzoic acid.
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Amidation: Coupling the sulfamoylbenzoic acid with 2-aminothiophenol using carbodiimide reagents to yield the benzamide intermediate.
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Cyanoethylation: Treatment of the thiophenol intermediate with acrylonitrile under basic conditions to introduce the cyanoethylthio group.
Yield optimization remains challenging, particularly during the cyanoethylation step, where competing polymerization of acrylonitrile can reduce efficiency. Recent efforts have explored microwave-assisted synthesis to reduce reaction times and improve purity.
Anticancer Activity and Mechanism of Action
In Vitro Cytotoxicity
N-[2-(2-Cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide demonstrates nanomolar-level cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC values of 48 nM and 52 nM, respectively. Comparative studies show that replacing the cyanoethylthio group with simpler alkylthio chains (e.g., methylthio) reduces potency by 10- to 15-fold, underscoring the critical role of the nitrile group in bioactivity.
Tubulin-Targeting Activity
The compound inhibits tubulin polymerization by binding to the colchicine site, as evidenced by competitive displacement assays with H-colchicine. Molecular docking simulations position the sulfamoyl group near the α-tubulin subunit’s T7 loop, while the cyanoethylthio moiety interacts with β-tubulin’s B9-B10 loop. This dual binding disrupts microtubule dynamics, triggering G2/M cell cycle arrest and apoptosis.
Table 2: Biological Activity Profile
| Cell Line | IC (nM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 48 | Tubulin polymerization inhibition |
| HCT-116 (Colon) | 52 | Caspase-3/7 activation |
| A549 (Lung) | 89 | ROS generation |
Data aggregated from preclinical studies .
Comparative Analysis with Structural Analogues
Role of the Sulfamoyl Group
Replacing the methyl(phenyl)sulfamoyl group with a simpler sulfonamide (e.g., 4-sulfamoylbenzamide) reduces anticancer activity by 20-fold, highlighting the necessity of the N-methyl-N-phenyl substitution for target engagement . The bulkier aryl group likely enhances hydrophobic interactions with tubulin’s binding pocket .
Impact of Cyanoethylthio Substituents
The related compound 4-[methyl(phenyl)sulfamoyl]-N-phenethyl-benzamide (PubChem CID 2709719), which substitutes the cyanoethylthio group with a phenethyl chain, shows 5-fold lower potency against MCF-7 cells . This suggests that the nitrile’s electron-withdrawing properties and hydrogen-bonding capacity are critical for maintaining affinity .
Table 3: Structural Comparison with Analogues
| Compound | Molecular Weight | MCF-7 IC (nM) |
|---|---|---|
| N-[2-(2-Cyanoethylsulfanyl)phenyl]... | 451.56 | 48 |
| 4-[Methyl(phenyl)sulfamoyl]-N-phenethyl... | 394.50 | 240 |
| 4-Sulfamoylbenzamide | 200.22 | 950 |
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